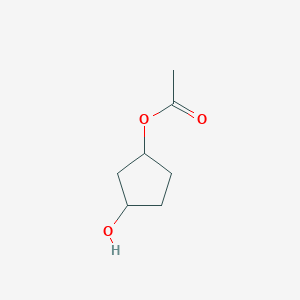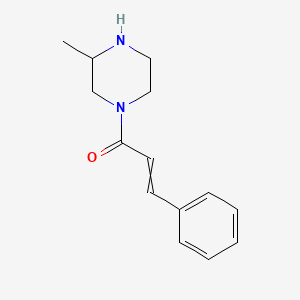![molecular formula C26H26N4O6S3 B14792306 [4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Razuprotafib involves several steps, including the binding and inhibition of the intracellular catalytic domain of VE-PTP. The compound is typically prepared through a series of organic reactions that ensure the precise formation of its molecular structure. Industrial production methods for Razuprotafib are designed to maintain high purity and yield, often involving advanced techniques in organic synthesis and purification .
化学反应分析
Razuprotafib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of Razuprotafib that retain its core structure while exhibiting modified chemical properties .
科学研究应用
Razuprotafib has been extensively studied for its potential in various scientific research applications:
Chemistry: Razuprotafib is used as a model compound to study the inhibition of protein tyrosine phosphatases and the activation of receptor tyrosine kinases.
Biology: In biological research, Razuprotafib is used to investigate the role of Tie2 activation in endothelial cell function and vascular stability.
Medicine: Clinically, Razuprotafib has shown efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. .
作用机制
Razuprotafib exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib restores Tie2 activation, enhancing endothelial function and stabilizing blood vessels. This mechanism is crucial for its therapeutic effects in conditions such as diabetic vascular complications and ARDS .
相似化合物的比较
Razuprotafib is unique in its ability to selectively inhibit VE-PTP and activate Tie2. Similar compounds include:
Faricimab: Another Tie2 activator used in the treatment of retinal vascular diseases.
AXT107: A synthetic peptide that suppresses vascular endothelial growth factor (VEGF) signaling and activates the Tie2 pathway.
Ranibizumab: An anti-VEGF agent used in combination with Razuprotafib to enhance the reduction of diabetic macular edema
Razuprotafib stands out due to its dual mechanism of action, targeting both VE-PTP inhibition and Tie2 activation, which provides a comprehensive approach to vascular stabilization and therapeutic efficacy.
属性
分子式 |
C26H26N4O6S3 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
[4-[2-[[2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid |
InChI |
InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35) |
InChI 键 |
KWJDHELCGJFUHW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)



![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)

